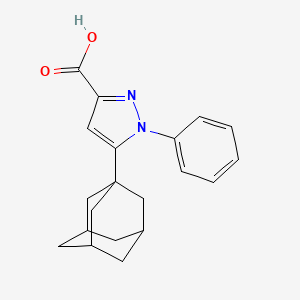

5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID

Description

Properties

IUPAC Name |

5-(1-adamantyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(24)17-9-18(22(21-17)16-4-2-1-3-5-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWHHSARMITORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4C5=CC=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156892 | |

| Record name | 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309283-90-7 | |

| Record name | 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309283-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the condensation of adamantanone with acetophenone in the presence of a base, followed by cyclization and carboxylation reactions. One common method involves the use of potassium hydroxide (KOH) as a base and ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

5-(Adamantan-1-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This article explores its applications, particularly focusing on its biological activity, synthetic methodologies, and potential therapeutic uses.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic adjuvant. It has been shown to exhibit synergistic effects with existing antibiotics against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL, indicating strong antibacterial properties when used in combination with colistin .

Anti-inflammatory Properties

In addition to its antibacterial effects, the compound has been investigated for anti-inflammatory applications. The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that derivatives of this compound could be developed into anti-inflammatory agents.

Anticancer Potential

The structural characteristics of this compound also make it a candidate for anticancer drug development. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines, making them promising candidates for further research into cancer therapies .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of phenyl hydrazine with appropriate carbonyl compounds.

- Carboxylation : The introduction of the carboxylic acid group can be performed using various carboxylating agents such as carbon dioxide under basic conditions.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

These synthetic routes are essential for obtaining high yields of the desired compound while allowing for modifications that can enhance its biological activity.

Case Study 1: Antibiotic Synergy

A detailed investigation into the synergistic effects of this compound with colistin was conducted. The study utilized both agar diffusion and broth microdilution methods to assess antibacterial activity against eight reference strains. Results indicated that certain derivatives significantly lowered the MIC values when combined with colistin, suggesting a potential pathway for developing new antibiotic therapies .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound's derivatives. In vitro assays demonstrated that these compounds effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators in cell cultures. This positions them as candidates for further development in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other signaling proteins, thereby influencing cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(adamantan-1-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid can be contextualized by comparing it to pyrazole derivatives with varying substituents. Below is a detailed analysis organized by substituent type:

Heteroaromatic Substituents

- 5-(2-Thienyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: N/A) and 5-(2-furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 100537-55-1):

- Structural Differences : Replace adamantane with thienyl (sulfur-containing) or furyl (oxygen-containing) heteroaromatic rings.

- Properties : Thienyl and furyl groups introduce π-electron-rich systems, enhancing dipole interactions but reducing lipophilicity compared to adamantane. The furyl derivative has a molecular weight of 254.24 g/mol, lower than adamantane-containing analogs .

- Applications : These compounds are often intermediates in agrochemicals or pharmaceuticals, where electronic effects (e.g., furyl’s electron-donating nature) modulate reactivity .

Halogenated Derivatives

- 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 78874-29-0) and 3-(2,4-dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: N/A):

- Structural Differences : Chloro and fluoro substituents on the phenyl ring create electron-withdrawing effects, increasing acidity of the carboxylic acid group.

- Properties : Halogens enhance metabolic resistance but reduce solubility in polar solvents. The adamantane analog lacks halogens, relying on steric bulk for stability .

- Applications : Halogenated pyrazoles are common in herbicides and antimicrobial agents due to their reactivity and binding affinity .

Fluorinated Alkyl Chains

- 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid :

- Structural Differences : Difluoromethyl group replaces adamantane, introducing electronegative fluorine atoms.

- Properties : Fluorine enhances metabolic stability and lipophilicity but lacks the conformational rigidity of adamantane. This compound’s molecular weight (176.17 g/mol) is significantly lower .

- Applications : Fluorinated pyrazoles are prevalent in drug design, particularly for CNS targets where blood-brain barrier penetration is critical .

Methylsulfanyl and Methoxy Substituents

- 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS: 640727-84-0) and 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 47209-42-7): Structural Differences: Methylsulfanyl (S-CH₃) and methoxy (O-CH₃) groups on the phenyl ring. Adamantane provides superior steric shielding compared to both . Applications: Methoxy derivatives are explored for anti-inflammatory activity, whereas methylsulfanyl analogs may target sulfur-binding enzymes .

Comparative Data Table

Research Findings and Implications

- Adamantane’s Unique Role : The adamantane group’s rigidity and lipophilicity make it advantageous for targeting hydrophobic binding pockets in enzymes (e.g., Tdp1 inhibitors) . In contrast, smaller substituents like difluoromethyl optimize pharmacokinetics without compromising stability .

- Biological Activity : Halogenated derivatives exhibit stronger bioactivity in antimicrobial assays due to halogen-bonding interactions, whereas adamantane analogs may excel in prolonged metabolic half-life .

- Synthetic Accessibility : Adamantane-containing compounds often require multi-step synthesis, including Suzuki couplings or cycloadditions, compared to simpler halogenation or alkylation routes for analogs .

Biological Activity

5-(Adamantan-1-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives, including this compound. For instance, a series of substituted pyrazoles were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound showed significant selectivity for COX-2 over COX-1, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-(Adamantan-1-yl)-1-phenyl-pyrazole | 10.5 | 2.5 | 4.2 |

| Celecoxib | 12.0 | 0.5 | 24 |

Analgesic Activity

The analgesic properties of the compound were assessed using various pain models, including the formalin test and the hot plate test. Results indicated that it significantly reduced pain responses in treated animals compared to controls, suggesting effective analgesic activity .

Anticancer Potential

Emerging studies have explored the anticancer properties of pyrazole derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.0 |

| MCF7 (Breast) | 20.0 |

| A549 (Lung) | 18.0 |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- COX Enzyme Inhibition : It selectively inhibits COX-2, which is involved in the inflammatory response.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

A notable case study involved evaluating the safety profile and efficacy of this compound in an animal model of arthritis. The study found that administration resulted in reduced swelling and pain without significant gastrointestinal side effects typically associated with NSAIDs .

Q & A

Q. What are the established synthetic routes for 5-(adamantan-1-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of adamantane-containing pyrazole derivatives typically employs classical methods, such as condensation reactions between hydrazines and β-keto esters or anhydrides. For example, analogous compounds like 1-(adamantan-1-yl)-4-nitro-1H-pyrazole-3-carboxylic acid are synthesized via stepwise functionalization, starting with adamantane group introduction followed by cyclization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity, as seen in polyfluoroalkyl pyrazole syntheses .

- Catalysis : N-bromo sulfonamide catalysts improve efficiency in multi-component reactions .

- Purification : Recrystallization from isopropanol is common for achieving >95% purity .

Typical yields range from 79% to 84%, depending on substituent steric effects .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

A combination of methods ensures accurate characterization:

Q. How does the adamantane group influence the compound’s solubility and stability in aqueous vs. organic solvents?

The adamantane moiety enhances lipophilicity (logP ~4–5), reducing aqueous solubility but improving membrane permeability. Stability studies in DMSO or ethanol show no decomposition over 72 hours at 25°C . For biological assays, solubilizing agents (e.g., cyclodextrins) or co-solvents (e.g., 10% DMSO in PBS) are recommended .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrazole core to enhance biological activity?

Key SAR findings from analogous compounds:

- Adamantane positioning : 1-substitution on the pyrazole ring maximizes steric shielding, improving metabolic stability compared to 3-substituted analogs .

- Carboxylic acid group : Essential for hydrogen bonding with target proteins (e.g., enzymes like COX-2 or kinases). Esterification (e.g., methyl ester prodrugs) can enhance bioavailability .

- Heterocyclic substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position increases electrophilicity, enhancing reactivity in nucleophilic environments .

Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets?

- Molecular docking : The carboxylic acid group forms salt bridges with Arg120 in COX-2, while the adamantane group occupies a hydrophobic pocket, as modeled using PDB structures (e.g., 1XT) .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactivity. For example, the HOMO of the pyrazole ring localizes at the C3-carboxylic acid, indicating nucleophilic attack susceptibility .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

Discrepancies in melting points (e.g., 180–182°C vs. literature 182–183°C ) often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. isopropanol) yield different crystalline forms .

- Impurity profiles : HPLC-MS can identify byproducts (e.g., unreacted adamantane precursors) that depress melting points .

Validation via inter-laboratory reproducibility studies and reference to certified standards (e.g., NIST) is critical.

Q. What in vitro models are suitable for evaluating this compound’s antitubercular or anticancer potential?

- Antitubercular activity : Use Mycobacterium tuberculosis H37Rv in MIC assays, with isoniazid as a positive control. The adamantane group’s hydrophobicity may enhance penetration through mycobacterial membranes .

- Anticancer screening : NCI-60 cell line panels assess cytotoxicity. Pyrazole derivatives with fluorinated substituents show IC₅₀ values <10 µM in breast (MCF-7) and lung (A549) cancer models .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.